molecular formula C33H69N7S3 B3182647 Salicylate ionophore II CAS No. 1005344-82-0

Salicylate ionophore II

Cat. No.: B3182647
CAS No.: 1005344-82-0
M. Wt: 660.2 g/mol
InChI Key: BWPLCPVNAXASDG-UHFFFAOYSA-N
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Description

Salicylate Ionophore II is a sophisticated chemical receptor designed for the selective detection of salicylate anions in potentiometric sensing applications. Its primary research value lies in the development of Ion-Selective Electrodes (ISEs) and optodes, which are crucial tools in analytical chemistry for quantifying specific ions in complex samples . This ionophore functions by incorporating a lipophilic membrane that selectively binds to the salicylate ion, facilitating its transport and generating a measurable electrochemical potential. This mechanism allows researchers to create sensors with a high degree of selectivity for salicylate over other common anions . Such sensors are integral to the "electronic tongue" concept, a differential sensing strategy used for the recognition of complex bioactive compounds, including pharmaceuticals and their metabolites . The main applications of Salicylate Ionophore II include use in pharmaceutical analysis for the quality control of medications and in biomedical research for monitoring salicylate levels in biological samples. This product is intended for research purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-[bis[2-(octylcarbamothioylamino)ethyl]amino]ethyl]-3-octylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H69N7S3/c1-4-7-10-13-16-19-22-34-31(41)37-25-28-40(29-26-38-32(42)35-23-20-17-14-11-8-5-2)30-27-39-33(43)36-24-21-18-15-12-9-6-3/h4-30H2,1-3H3,(H2,34,37,41)(H2,35,38,42)(H2,36,39,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLCPVNAXASDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)NCCN(CCNC(=S)NCCCCCCCC)CCNC(=S)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H69N7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746781
Record name N,N',N''-[Nitrilotri(ethane-2,1-diyl)]tris[N'-octyl(thiourea)]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005344-82-0
Record name N,N',N''-[Nitrilotri(ethane-2,1-diyl)]tris[N'-octyl(thiourea)]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylate ionophore II
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Molecular Design and Synthesis of Salicylate Ionophore Ii Analogues

Synthetic Pathways to Advanced Salicylate (B1505791) Ionophore Architectures

The creation of novel salicylate ionophores involves diverse synthetic methodologies, each aiming to enhance the ionophore's affinity and selectivity for the salicylate anion. These pathways range from the direct synthesis of ligands to the modification of larger molecular scaffolds.

Ligand-Based Synthesis and Subsequent Metal Complexation

A primary strategy in developing salicylate ionophores involves the synthesis of specific ligands that are subsequently complexed with a metal center. ijesi.org The design of these ligands is crucial, as their structure dictates the binding affinity and selectivity for the target anion.

One approach involves the creation of thiourea-based ionophores. For instance, a series of non-cyclic ionophores, including bis(3, 6, 9-trioxaundecandioic) salicylic (B10762653) acid, bis(3, 6, 9-trioxaundecandioic) salicylamide, and bis(3, 6, 9-trioxaundecandioic) ethyl salicylate, have been synthesized. researchgate.net These ionophores have been used to isolate complexes with various metal ions, including sodium, potassium, magnesium, and calcium. researchgate.net

Another avenue of research focuses on salicylate-based compounds designed as inhibitors for metalloenzymes like methionine aminopeptidase (B13392206) (MetAP). nih.gov In this context, salicylate derivatives are synthesized to replace catechol moieties, aiming for improved chemical stability and pharmacokinetic properties. nih.gov The synthesis often involves Suzuki coupling of phenylboronic acids with brominated thiophenes, followed by hydrolysis of methyl esters to yield the desired carboxylic acids. nih.gov

The interaction between the ionophore and metal cations is a critical aspect of their function. Studies on the ionophore lasalocid (B1674520) have shown that both 1:1 and 2:1 complexes are formed with alkaline-earth metal cations in methanol (B129727). rsc.orgpsu.edu Calorimetric measurements have been employed to determine the enthalpies of formation for these complexes, providing insights into the involvement of the salicylate moiety in the complexation process. rsc.org For 1:1 complexes, the conformation of the lasalocid anion transitions from an extended form in the magnesium complex to a folded one in the barium complex. rsc.org Similar studies with divalent transition-metal cations (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺) have also been conducted, revealing that the salicylate group is the primary coordination site in methanol for these cations. rsc.org

A novel solid-supported ionic liquid (Si-Sal-SSIL) has been synthesized by immobilizing 1-methyl-3-(3-trimethoxysilylpropylimidazolium) salicylate on activated silica (B1680970) gel. nih.govnih.gov This was achieved through a metathesis reaction to replace a chloride anion with the salicylate anion. nih.gov

Macrocyclic and Calixarene Scaffold Derivatization for Ion Recognition

Macrocyclic and calixarene-based scaffolds provide pre-organized cavities that are ideal for selective ion recognition. rsc.orgrsc.org These structures can be chemically modified to create highly selective ionophores for anions like salicylate. rsc.orgnih.gov

Macrocyclic receptors have emerged as versatile tools for anion recognition due to their well-defined structures and pre-organized binding sites. rsc.org The design of these macrocycles can be tailored to match the size and shape of the target anion, enhancing binding affinity and selectivity. researchgate.net For example, clamshell-shaped ionophores consisting of two cyanostar macrocycles linked by a carbon chain have been designed for anion recognition in ion-selective electrodes. researchgate.net These structures utilize C-H hydrogen bonding to selectively bind anions. researchgate.net

Calix rsc.orgarenes are another class of macrocycles that have been successfully employed as ionophores for salicylate. A salicylate-selective electrode was developed using a calix rsc.orgarene derivative as the ionophore. researchgate.net The optimal membrane composition for this electrode was found to be 1% ionophore, 30% PVC, and 69% DOS, exhibiting a Nernstian response to salicylate. researchgate.net

The development of anion extractants based on macrocyclic recognition is another active area of research. rsc.org These systems, which can be based on calix rsc.orgpyrroles or Schiff-base macrocycles, are designed to remove anionic pollutants from aqueous solutions through liquid-liquid extraction, adsorption by polymer networks, or direct adsorption by solids. rsc.org

Biomimetic Design Approaches for Enhanced Anion Selectivity

Biomimetic design strategies draw inspiration from biological systems to create synthetic ionophores with high selectivity. This approach often involves mimicking the binding sites of proteins that naturally recognize specific anions.

A notable example is the development of oxoanion-selective ionophores containing the guanidinium (B1211019) functional group. nih.govacs.orgacs.org These ionophores are designed to mimic the selective interaction between arginine residues in proteins and oxoanions like salicylate. nih.govacs.org By employing this biomimetic strategy, researchers have successfully designed salicylate-selective electrodes. nih.govacs.orgacs.org The selectivity and response characteristics of these electrodes can be fine-tuned by making structural changes to the guanidinium-containing ionophore. nih.govacs.org

Another biomimetic approach involves the use of nanopores decorated with specific molecules to achieve ion selectivity. nih.gov For instance, solid-state nanopores with walls decorated with 4'-aminobenzo-18-crown-6 (B2564457) ether and single-stranded DNA have been shown to selectively transport potassium ions. nih.gov This concept of facilitated transport and charge-based filtering could be adapted for the selective recognition of salicylate.

Structural Elucidation Methodologies for Novel Salicylate Ionophores

Determining the three-dimensional structure of newly synthesized salicylate ionophores is crucial for understanding their function and for guiding further design improvements. A variety of spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure and dynamics of ionophores and their complexes. ¹H-NMR complexation studies are used to examine and correlate the observed selectivity with the structure of the ionophore. nih.govacs.org For example, in the case of guanidinium-based ionophores, ¹H-NMR has been instrumental in understanding the binding interactions with salicylate. nih.govacs.org Solid-state ¹⁷O NMR has been used to characterize the quadrupole coupling and chemical shift tensors in salicylic acid and its derivatives, providing detailed information about the local electronic environment of the oxygen atoms. nih.gov Furthermore, FT-IR and one- and two-dimensional ¹H and ¹³C NMR spectroscopy have been used to analyze the structures of salicylic acid derivatives. researchgate.netfarmaceut.org

X-ray Crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline state. This technique has been used to determine the crystal structure of salicylic acid, revealing the arrangement of atoms within the molecule. researchgate.net X-ray diffraction analysis has also been employed to study salicylate synthase, an enzyme involved in the biosynthesis of siderophores. nih.govnih.gov The recently developed crystalline sponge method, which uses single-crystal X-ray diffraction, has been used to solve the structure of methyl salicylate, an oily compound with a low melting point. researchgate.net

Computational Modeling complements experimental techniques by providing theoretical insights into the structure and binding energies of ionophore-anion complexes. These studies can help to rationalize observed selectivities and guide the design of new ionophores.

Table 1: Research Findings on Salicylate Ionophore Synthesis and Characterization

Research Focus Key Finding Reference
Ligand-Based Synthesis Synthesized non-cyclic ionophores like bis(3, 6, 9-trioxaundecandioic) salicylic acid for complexing with various metal ions. researchgate.net
Metal Complexation Lasalocid forms 1:1 and 2:1 complexes with alkaline-earth metal cations, with the salicylate moiety playing a key role in complexation. rsc.orgpsu.edu
Macrocyclic Scaffolds Developed a salicylate-selective electrode using a calix rsc.orgarene derivative as the ionophore. researchgate.net
Biomimetic Design Created salicylate-selective ionophores using a guanidinium functional group to mimic protein binding sites. nih.govacs.orgacs.org
Structural Elucidation Utilized ¹H-NMR to correlate the structure of guanidinium-based ionophores with their salicylate selectivity. nih.govacs.org

| X-ray Crystallography | Determined the crystal structure of salicylate synthase, an enzyme that converts chorismic acid to salicylate. | nih.govnih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name
Salicylate Ionophore II
Salicylic acid
bis(3, 6, 9-trioxaundecandioic) salicylic acid
bis(3, 6, 9-trioxaundecandioic) salicylamide
bis(3, 6, 9-trioxaundecandioic) ethyl salicylate
Sodium
Potassium
Magnesium
Calcium
Phenylboronic acids
Brominated thiophenes
Lasalocid
Barium
Mn²⁺
Fe²⁺
Co²⁺
Ni²⁺
Zn²⁺
1-methyl-3-(3-trimethoxysilylpropylimidazolium) salicylate
Chloride
Calix rsc.orgarene
PVC
DOS
Cyanostar
Calix rsc.orgpyrrole
Guanidinium
4'-aminobenzo-18-crown-6 ether
¹H-NMR
¹⁷O NMR
¹³C NMR
Methyl salicylate

Fundamental Principles of Salicylate Ion Recognition

Host-Guest Chemistry in Anion Complexation Theory

Host-guest chemistry is a fundamental concept that explains the selective binding of a host molecule to a guest molecule or ion. dbct.ac.in In the context of salicylate (B1505791) recognition, the ionophore acts as the host, possessing a pre-organized or flexible cavity lined with specific functional groups designed to complement the size, shape, and electronic properties of the salicylate anion (the guest). dbct.ac.inresearchgate.net The formation of a stable host-guest complex is the cornerstone of the ionophore's ability to selectively extract and transport salicylate ions. dbct.ac.inunige.ch This process is driven by a combination of favorable intermolecular forces that collectively overcome the desolvation energy of the anion. basicmedicalkey.com The principles of ion partitioning and host-guest chemical interactions are fundamental to the operation of ion-selective sensors based on these ionophores. unige.ch

Mechanistic Insights into Salicylate-Ionophore Interaction

The interaction between a salicylate ionophore and the salicylate anion is a nuanced process involving multiple non-covalent forces and specific coordination with a central metal ion.

The selective binding of salicylate by an ionophore is primarily driven by a combination of non-covalent interactions, with hydrogen bonding and electrostatic interactions playing pivotal roles. researchgate.netresearchgate.netfrontiersin.org Hydrogen bonds form between hydrogen bond donors on the ionophore and the oxygen atoms of the carboxylate and hydroxyl groups of the salicylate anion. researchgate.netresearchgate.net For instance, in certain ionophores, an intermolecular hydrogen bond between the uncoordinated carbonyl group of the salicylate and a secondary amino group in the ionophore complex is a key determinant of selectivity. researchgate.netresearchgate.net

Many salicylate ionophores incorporate a central metal ion that acts as a primary coordination site for the salicylate anion. ijesi.orgscielo.br The specificity of this coordination is a critical factor in the ionophore's selectivity. scielo.brscielo.br The salicylate anion can coordinate to the metal center in a bidentate fashion, utilizing both the carboxylate and hydroxyl oxygen atoms, or in a monodentate fashion through the carboxylate group. ijesi.org The nature of the metal ion, its oxidation state, and the geometry of the coordination sphere defined by the ionophore's ligand framework all influence the strength and selectivity of the interaction. ijesi.orgrsc.org

For example, studies with various metalloporphyrin-based ionophores have shown that the central metal ion plays a crucial role in the preferential binding of salicylate. researchgate.netacs.org The interaction can involve direct coordination of the salicylate's carboxylate group to the metal center. umich.edu In some systems, the selectivity for salicylate over other anions is attributed to the specific chemical recognition and interaction of the salicylate with the metal center of the ionophore complex. scielo.br The coordination of the salicylate to the central metal ion is often the key factor that distinguishes it from other interfering anions. scielo.brscielo.br

Theoretical and Computational Investigations of Ionophore-Salicylate Binding

Computational chemistry provides powerful tools to investigate the intricacies of ionophore-salicylate interactions at a molecular level, offering insights that complement experimental findings.

By calculating the interaction energies, researchers can quantify the strength of the binding and identify the key contributing factors. researchgate.net For example, DFT calculations have been employed to demonstrate the importance of intermolecular hydrogen bonding and to establish a linear relationship between the natural charge on a central metal ion and the anion binding energy. researchgate.netresearchgate.net These theoretical studies can confirm experimental observations and provide a deeper understanding of the molecular recognition mechanism. researchgate.netresearchgate.net

Computational methods are also instrumental in elucidating the binding constants and predicting the selectivity of an ionophore for salicylate over other anions. researchgate.netnih.gov By calculating the binding energies of the ionophore with salicylate and various potential interfering anions, the relative stability of the complexes can be determined, which correlates with the selectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) titration data, in conjunction with computational modeling, can be used to determine binding constants and suggest the stoichiometry of the complex, such as a 1:1 interaction between the ionophore and salicylate. nih.gov These computational approaches allow for the rational design of new ionophores with improved selectivity by predicting how structural modifications to the ionophore will affect its binding affinity for salicylate. acs.orgnih.gov

Integration of Salicylate Ionophore Ii into Ion Selective Membrane Platforms

Polymeric Membrane Formulation and Optimization for Salicylate (B1505791) Sensing

The creation of a high-performance salicylate-selective membrane is a multi-faceted process involving the careful selection and optimization of several key components. The ionophore, while central to the selectivity, requires a supportive environment created by a polymer matrix, a plasticizer, and often, ionic additives to function effectively.

The polymer matrix provides the structural integrity for the ion-selective membrane, physically immobilizing the ionophore and other components. High molecular weight poly(vinyl chloride) (PVC) is the most extensively used matrix material for fabricating salicylate-selective electrodes. scielo.brscielo.brpsu.edupsu.eduacs.org Its widespread adoption is due to its excellent chemical resistance, mechanical stability, and ability to form a homogenous, durable, and non-porous film when mixed with a suitable plasticizer. psu.edunih.gov This creates a stable organic phase environment necessary for the selective partitioning and complexation of salicylate ions by the ionophore.

While PVC is dominant, other polymers and materials can be used to construct the sensor body or as part of the transducer layer in solid-state configurations. For instance, carbon paste electrodes (CPEs) offer an alternative matrix where the ionophore cocktail is mixed with graphite (B72142) powder. researchgate.net In all-solid-state designs, materials like glassy carbon or various conducting polymers can serve as the substrate onto which the PVC-based ion-selective membrane is coated. acs.orgresearchgate.net However, for the ion-selective membrane itself, PVC remains the material of choice in the majority of reported research for its reliability and well-understood properties. psu.edu

Plasticizers are essential organic solvents mixed into the PVC matrix to create a flexible, homogeneous membrane with the correct physical properties for ion sensing. nih.govmdpi.com The plasticizer acts as a membrane solvent, dissolving the ionophore and ionic additives, and ensuring their mobility within the polymeric matrix. scielo.brscielo.br Its properties, particularly polarity and lipophilicity, significantly influence the membrane's dielectric constant, the ion-extraction equilibrium, and the complexation kinetics between the ionophore and salicylate ions. scielo.brscielo.brmdpi.com

Several types of plasticizers have been investigated for salicylate-selective membranes, including:

Dioctyl phthalate (B1215562) (DOP) scielo.brscielo.brresearchgate.net

o-Nitrophenyl octyl ether (o-NPOE) nih.govelectrochemsci.orgmdpi.com

Dioctyl sebacate (B1225510) (DOS) nih.govresearchgate.netscirp.org

Dibutyl phthalate (DBP) scielo.brnih.govscirp.org

Dibutyl sebacate (DBS) nih.govscirp.org

Research indicates that the choice of plasticizer is critical for optimizing sensor performance. In several studies involving different ionophores for salicylate, DOP was found to be a highly effective solvent mediator, leading to superior Nernstian responses compared to other plasticizers. scielo.brscielo.br The plasticizer-to-PVC ratio is also a key parameter to optimize; a weight ratio of approximately 2:1 (plasticizer:PVC) has been shown to yield optimal results in many cases. psu.eduresearchgate.net The selection of a plasticizer with lipophilicity similar to that of the ionophore can result in better selectivity and sensitivity. researchgate.net

Table 1: Effect of Different Plasticizers on Salicylate Sensor Performance This table is generated based on representative findings from the literature and illustrates the comparative effects of various plasticizers.

Plasticizer Dielectric Constant (Approx.) Observation in Salicylate ISEs Reference
o-Nitrophenyl octyl ether (o-NPOE) ~24 High polarity; often used to enhance the extraction of ions into the membrane phase. Can improve performance for certain ionophores. electrochemsci.orgmdpi.com
Dioctyl phthalate (DOP) ~5.1 Frequently reported as the most effective plasticizer for salicylate sensors, providing good Nernstian slopes and stability. scielo.brscielo.brresearchgate.net
Dibutyl phthalate (DBP) ~6.4 Used as an alternative to DOP, though sometimes results in slightly inferior performance characteristics. scielo.brresearchgate.net

| Dioctyl sebacate (DOS) | ~4 | A less polar plasticizer, its effectiveness is highly dependent on the specific ionophore used. | researchgate.net |

Lipophilic ionic additives are salts containing a large, organic (lipophilic) ion that are incorporated into the PVC membrane. psu.edu These additives are crucial for the optimal functioning of ion-selective electrodes, particularly those based on neutral or charged carriers. scielo.brumich.edu Their primary roles include:

Reducing Membrane Resistance: The addition of ionic sites lowers the electrical resistance of the organic membrane, which improves the signal-to-noise ratio and stabilizes the potential readings. scielo.br

Enhancing Selectivity and Response: They can significantly enhance the response behavior and selectivity of the sensor. scielo.brpsu.edu For membranes with charged carriers, the addition of ionic sites with the same charge as the primary ion can improve selectivity by influencing the ion-exchange equilibrium at the membrane-sample interface. scielo.br

Minimizing Anionic Interference: For anion-selective electrodes, cationic additives help to exclude interfering anions from the sample solution through the principle of Donnan exclusion. psu.edu

Commonly used lipophilic cationic additives in salicylate sensors include quaternary ammonium (B1175870) salts like methyltrioctylammonium chloride (MTOAC) scielo.brscielo.br, trioctylmethylammonium chloride (TOMAC) psu.edupsu.edu, and hexadecyltrimethylammonium bromide (HTAB) . researchgate.net The presence of these additives is often essential to achieve a theoretical Nernstian response. scielo.brpsu.edu For neutral carrier-based electrodes, these additives provide the necessary ionic sites to facilitate the ion-exchange process. scielo.br The molar ratio of the ionic additive to the ionophore is a critical parameter that must be optimized to achieve the best sensor performance. scielo.brpsu.edu

Table 2: Role of Cationic Additives in Salicylate-Selective Membranes This table summarizes the function and impact of common lipophilic additives based on cited research.

Additive Abbreviation Function Observed Effect on Performance Reference
Trioctylmethylammonium chloride TOMAC Provides lipophilic cationic sites Improves Nernstian response and enhances selectivity. psu.edupsu.edu
Methyltrioctylammonium chloride MTOAC Reduces membrane resistance, enhances response Potentiometric response was greatly improved; an optimized ionophore/MTOAC ratio led to better characteristics. scielo.brscielo.br

| Hexadecyltrimethylammonium bromide | HTAB | Cationic additive | Used to obtain optimum selectivity and response in certain membrane compositions. | researchgate.net |

The concentration of Salicylate ionophore II within the membrane is a decisive factor that directly impacts the sensor's sensitivity, linear range, and detection limit. scielo.brpsu.edu An insufficient amount of ionophore will result in a weak and sub-Nernstian response, as there are not enough active sites to facilitate the selective binding of salicylate ions. scielo.br Conversely, an excessive concentration can lead to a decrease in selectivity, as non-specific interactions may increase, and can also negatively affect the physical properties of the membrane.

Table 3: Examples of Optimized Membrane Compositions for Salicylate Sensors This table presents optimized component ratios from various studies to illustrate the importance of concentration optimization. Note: Ionophores in these examples may differ, but the principle of optimization is universal.

Ionophore (wt. %) PVC (wt. %) Plasticizer (wt. %) Additive (wt. %) Resulting Slope (mV/decade) Reference
6% 29% 63% (DOP) 2% (MTOAC) -59.5 scielo.brscielo.br
6% 31% 61% (DOP) 2% (TOMAC) -59.1 psu.edu
1% 33% 66% (DOP) 1% (TOMAC) -57.7 researchgate.net

Fabrication Techniques for Potentiometric Salicylate Sensors

The final step in creating a potentiometric sensor is its physical construction. The optimized ion-selective membrane is integrated into an electrode body that allows for the measurement of the potential difference generated when the sensor is immersed in a sample solution. Two main configurations are predominantly used: the conventional liquid-contact electrode and the more modern all-solid-state electrode.

Conventional Liquid-Contact Electrodes: This traditional design, often referred to as a liquid-junction electrode, consists of a PVC tube or similar body that houses an internal reference electrode (e.g., Ag/AgCl) immersed in an internal filling solution of a fixed salicylate concentration. scielo.brresearchgate.net The ion-selective membrane is sealed to one end of the tube, separating the internal solution from the external sample solution. psu.edu While this configuration can provide stable and reproducible measurements, it has several drawbacks, including the potential for the internal solution to leak or evaporate, a limited shelf life, and difficulties in miniaturization. researchgate.netnih.gov

All-Solid-State Electrodes: To overcome the limitations of liquid-contact designs, all-solid-state ion-selective electrodes (ASS-ISEs) have been developed. nih.govnih.gov In this configuration, the internal filling solution is eliminated entirely. The ion-selective membrane is coated directly onto a solid substrate that serves as an ion-to-electron transducer. acs.orgmdpi.com This transducer layer is critical for establishing a stable potential at the membrane-conductor interface.

Materials used for the solid contact include:

Glassy carbon electrodes researchgate.net

Conducting polymers like polyaniline (PANI) or poly(3,4-ethylenedioxythiophene) (PEDOT) nih.govnih.gov

Nanomaterials such as carbon nanotubes nih.govmdpi.com

ASS-ISEs offer significant advantages, including robustness, longer lifetimes, ease of miniaturization, and maintenance-free operation. nih.govresearchgate.net Studies comparing conventional and solid-contact salicylate sensors have shown that solid-contact versions can exhibit enhanced performance, including better detection limits and selectivity, which is attributed to the reduction of primary ion leaching from an internal solution to the membrane surface. researchgate.net

Advanced Electrode Architectures (e.g., Coated Wire Electrodes, Carbon Paste Electrodes)

Coated Wire Electrodes (CWEs):

Coated wire electrodes represent a simple yet effective design for ion-selective sensors. A metallic conductor, such as a platinum or silver wire, is directly coated with an ion-selective membrane containing the ionophore. researchgate.netpsu.edu In the context of salicylate sensing, a typical membrane formulation for a CWE includes a polymer matrix, a plasticizer, the ionophore, and sometimes a lipophilic additive to improve performance. psu.edu

For salicylate-selective CWEs, the membrane composition is critical for achieving optimal response characteristics. A common polymer used is poly(vinyl chloride) (PVC), which provides a stable and durable matrix for the sensing components. researchgate.netpsu.edu A plasticizer, such as bis(2-ethylhexyl) phthalate (BEHP) or dioctyl phthalate (DOP), is incorporated to ensure the membrane remains flexible and allows for the mobility of the ionophore and analyte ions within the membrane phase. researchgate.netscielo.br The key component, the ionophore, imparts selectivity to the electrode. While various compounds have been utilized, tripodal tris-thiourea derivatives like Salicylate ionophore II are noted for their ability to form stable complexes with the salicylate anion, leading to an anti-Hofmeister selectivity sequence. researchgate.net

The performance of CWEs for salicylate detection is often enhanced by the inclusion of a cationic additive like tridodecylmethylammonium chloride (TDMAC) or methyltrioctylammonium chloride (MTOAC). researchgate.netscielo.br These additives can reduce membrane resistance and improve the electrode's response behavior and selectivity. psu.eduscielo.br Research has shown that the ratio of the additive to the ionophore is a crucial parameter that needs to be optimized to achieve a Nernstian or near-Nernstian response. psu.edu For instance, a CWE based on a zinc(II) complex as the ionophore demonstrated a Nernstian slope of -59.6 ± 1.0 mV/decade over a wide concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ mol/L. researchgate.netpsu.eduscielo.br These electrodes typically exhibit fast response times, often between 5 and 20 seconds, and can be used over a broad pH range. researchgate.netscielo.br

Carbon Paste Electrodes (CPEs):

Carbon paste electrodes offer several advantages, including ease of fabrication, low cost, renewability of the electrode surface, and low ohmic resistance. researchgate.net A CPE is constructed by mixing a conducting carbon source (typically graphite powder) with a pasting liquid (a non-volatile organic liquid) to form a paste. researchgate.netresearchgate.net For an ion-selective CPE, the ionophore and other membrane components are incorporated directly into this paste.

In the development of salicylate-selective CPEs, thiourea-based ionophores have been successfully employed. researchgate.netresearchgate.net An optimized CPE for salicylate determination might consist of graphite, a plasticizer, the thiourea (B124793) ionophore, and a cationic additive. researchgate.net The inclusion of materials like reduced graphene oxide (rGO) has also been explored to enhance the electrode's performance. researchgate.netresearchgate.net One study reported a thiourea-based CPE with an optimized composition of 45.5% graphite, 0.5% rGO, 46% plasticizer, 5% ionophore, and 3% TDMAC. researchgate.net This electrode exhibited a Nernstian response of -59 mV/decade within a concentration range of 10⁻¹ to 10⁻⁵ mol/L and a detection limit of 1 x 10⁻⁵ mol/L. researchgate.net The selectivity of such electrodes is a key performance indicator, with high selectivity against other common anions being a primary goal. researchgate.net

The table below summarizes typical performance characteristics of advanced electrode architectures for salicylate detection.

Table 1: Performance Characteristics of Salicylate-Selective Electrodes

Electrode Type Ionophore Type Linear Range (mol/L) Slope (mV/decade) Detection Limit (mol/L) Response Time (s) pH Range Reference
Coated Wire Electrode Zinc(II) Acetylacetonate 1.0×10⁻⁵ - 1.0×10⁻¹ -59.6 5.0×10⁻⁶ 5-10 2.7 - 7.8 researchgate.netpsu.eduscielo.br
Carbon Paste Electrode Thiourea Derivative 1.0×10⁻⁵ - 1.0×10⁻¹ -59.0 1.0×10⁻⁵ < 20 N/A researchgate.net
PVC Membrane [Ni(DADOO)] Complex 7.0×10⁻⁷ - 1.0×10⁻¹ -59.5 5.0×10⁻⁷ < 20 6.0 - 9.5 scielo.brkashanu.ac.ir
PVC Membrane Tripodal Tris-thiourea 5.0×10⁻⁵ - 1.0×10⁻¹ -59.9 9.0×10⁻⁵ N/A 7.0 researchgate.net

Spectroscopic and Impedimetric Characterization of Ionophore-Membrane Systems

To understand the sensing mechanism and to characterize the performance of ionophore-based membrane systems, spectroscopic and impedimetric techniques are invaluable. These methods provide insights into the ionophore-analyte interactions and the electrical properties of the electrode-solution interface.

Spectroscopic Characterization:

UV-visible (UV-Vis) absorption spectroscopy is a powerful tool for elucidating the interaction between a metalloporphyrin or other chromophoric ionophores and the target anion. acs.orgnih.gov By monitoring changes in the absorption spectrum of the ionophore within the membrane upon exposure to salicylate, the specific binding mechanism can be investigated. For example, studies using chromium(III) tetraphenylporphyrin (B126558) as an ionophore for salicylate have utilized UV-Vis spectroscopy to describe the specific interaction between the salicylate anion and the central metal of the porphyrin. acs.orgnih.gov

In other systems, such as those using Sn(IV)-tetraphenylporphyrins, UV-Vis spectroscopy has been employed to reveal complex mechanistic details. researchgate.net It was shown that the super-Nernstian response of these membranes was due to the spontaneous formation of hydroxide (B78521) ion-bridged porphyrin dimers within the membrane. researchgate.net The addition of salicylate to the sample solution led to the conversion of these dimers back to monomeric porphyrin, an equilibrium shift that could be monitored spectroscopically. researchgate.net In contrast, membranes doped with O=Mo(V)-porphyrins, which exhibited a conventional Nernstian response, showed no evidence of dimer formation in their UV-Vis spectra. researchgate.net These spectroscopic studies are crucial for correlating the observed potentiometric response with the underlying chemical interactions in the membrane phase.

Impedimetric Characterization:

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrical properties of the ion-selective membrane and its interfaces. researchgate.netkashanu.ac.ir By applying a small amplitude AC potential at various frequencies, the impedance of the system can be measured. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to determine parameters such as the bulk resistance of the membrane, the charge transfer resistance (Rct), and the double-layer capacitance (Cdl) at the membrane-solution interface. kashanu.ac.ir

For salicylate-selective electrodes, EIS has been used to extend the analytical working range and to better understand the electrode's response. researchgate.netkashanu.ac.ir In one study, the behavior of a salicylate-selective electrode based on a nickel(II) complex was investigated using EIS. kashanu.ac.ir It was found that by plotting the charge transfer resistance and the double-layer capacitance against the logarithm of the salicylate concentration, the linear response range of the electrode could be significantly widened compared to traditional potentiometric measurements. researchgate.netkashanu.ac.ir For instance, the linear range was extended to 1.0×10⁻⁸ - 1.0×10⁻¹ M when considering the Rct. kashanu.ac.ir

EIS is also used to study the effect of pH on the electrode's response. kashanu.ac.ir Changes in Rct and Cdl as a function of pH can reveal the operational range of the sensor. For example, an increase in Rct at low pH can be attributed to the protonation of the salicylate ion, which reduces the concentration of free salicylate available for interaction with the ionophore. kashanu.ac.ir

The table below presents data from an impedimetric study of a salicylate-selective electrode.

Table 2: Impedimetric Response Characteristics of a Salicylate-Selective Electrode

Measurement Parameter Linear Range (mol/L) pH Range Reference
Potentiometry 7.0×10⁻⁷ - 1.0×10⁻¹ 6.0 - 9.5 kashanu.ac.ir
Charge Transfer Resistance (Rct) 1.0×10⁻⁸ - 1.0×10⁻¹ 4.0 - 10.0 kashanu.ac.ir
Double Layer Capacitance (Cdl) 1.0×10⁻⁹ - 1.0×10⁻¹ 5.0 - 10.0 kashanu.ac.ir

Potentiometric Response Characteristics and Performance Evaluation

Nernstian Response Linearity and Linear Dynamic Range Analysis

The Nernstian response is a fundamental indicator of an ISE's ideal behavior. For salicylate-selective electrodes based on Salicylate (B1505791) ionophore II, the Nernstian slope, linear dynamic range, and correlation coefficient are critical measures of performance. The Nernstian slope theoretically approaches -59.2 mV per decade of salicylate concentration at 25°C for a monovalent anion. The linear dynamic range defines the concentration window within which the electrode provides a predictable and linear response.

Nernstian Slope: The slope of the calibration curve, indicating the sensitivity of the electrode to the target ion.

Linear Dynamic Range: The concentration range over which the electrode potential is directly proportional to the logarithm of the salicylate ion activity.

Correlation Coefficient (R²): A statistical measure of how well the data points fit the linear regression line, with values closer to 1 indicating a better fit.

Interactive Data Table: Nernstian Response and Linearity of Salicylate Ionophore II Sensors

ParameterReported Value
Nernstian Slope (mV/decade)Data not available
Linear Dynamic Range (M)Data not available
Correlation Coefficient (R²)Data not available

Analytical Sensitivity and Detection Limit Evaluation

The analytical sensitivity of a sensor is reflected in its Nernstian slope, while the detection limit represents the lowest concentration of salicylate that can be reliably distinguished from a blank solution. The International Union of Pure and Applied Chemistry (IUPAC) defines the detection limit as the concentration of the target ion at the intersection of the two extrapolated linear portions of the calibration curve.

Lower Limit of Detection (LOD): The minimum concentration of salicylate that the electrode can effectively detect.

Interactive Data Table: Sensitivity and Detection Limit of Salicylate Ionophore II Sensors

ParameterReported Value
Lower Limit of Detection (M)Data not available

Dynamic Response Time Kinetics

The response time of an ISE is the time required for the electrode to reach a stable potential reading after a sudden change in the salicylate concentration. A rapid response time is crucial for applications requiring real-time monitoring. This parameter is typically evaluated by measuring the time taken to reach 90% or 95% of the final steady potential.

Response Time: The time taken for the sensor to provide a stable potential reading upon a change in analyte concentration.

Interactive Data Table: Dynamic Response Time of Salicylate Ionophore II Sensors

Concentration ChangeResponse Time (s)
Data not availableData not available

pH Range Stability and Operational Limits of Salicylate Sensors

The potential response of a salicylate-selective electrode can be significantly influenced by the pH of the sample solution. The operational pH range is the range over which the electrode potential remains constant and independent of pH changes for a given salicylate concentration. Outside this range, interference from H⁺ or OH⁻ ions can occur, leading to inaccurate measurements.

Operational pH Range: The pH window in which the sensor can be reliably used without interference from hydrogen or hydroxide (B78521) ions.

Interactive Data Table: pH Stability of Salicylate Ionophore II Sensors

ParameterReported Value
Operational pH RangeData not available

Long-Term Potentiometric Stability and Lifetime Assessment of Sensing Elements

The lifetime of an ion-selective electrode is the period over which it maintains its performance characteristics, such as Nernstian slope, detection limit, and response time, within an acceptable range. The long-term stability is assessed by periodically recalibrating the electrode and observing any degradation in its performance. This is a critical factor for the practical applicability and cost-effectiveness of the sensor.

Lifetime: The duration for which the sensor provides reliable and reproducible measurements.

Stability: The consistency of the electrode's performance characteristics over time.

Interactive Data Table: Stability and Lifetime of Salicylate Ionophore II Sensors

ParameterDurationPerformance Change
LifetimeData not availableData not available
Stability (Drift)Data not availableData not available

Note: Despite extensive research, specific data on the potentiometric response characteristics for the chemical compound "Salicylate ionophore II" (CAS No. 1005344-82-0) is not available in the public scientific literature. The data tables have been structured to reflect the requested parameters, but could not be populated with research findings specific to this ionophore.

Advanced Selectivity Studies and Interference Profiling

Quantitative Assessment of Anionic Selectivity Coefficients

The potentiometric anionic selectivity coefficient, denoted as , is a quantitative measure of an electrode's preference for the primary salicylate (B1505791) anion over an interfering anion, J. A smaller value for the selectivity coefficient signifies a greater preference for salicylate and, consequently, better selectivity for the electrode. chempedia.info The determination of these coefficients is governed by the Nikolsky-Eisenman equation, which describes the electrode's potential in a mixed solution. iupac.org

Standardized methods have been established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure consistency and comparability in the determination of selectivity coefficients. The two most common and recommended methods are the Fixed Interference Method (FIM) and the Separate Solution Method (SSM). iupac.orgvscht.cz

Fixed Interference Method (FIM): The FIM is a mixed-solution method where the potential of the ion-selective electrode is measured in a series of solutions with a constant, fixed concentration of the interfering ion and varying concentrations of the primary salicylate ion. chempedia.infoiupac.org A calibration curve is generated by plotting the measured potential (EMF) against the logarithm of the salicylate activity. The intersection point of the extrapolated linear portions of this curve is used to determine the salicylate activity at which the response from the interfering ion becomes significant. nahrainuniv.edu.iq This method is often preferred as it closely mimics the conditions of a real sample measurement where the analyte is detected against a background of interfering species. iupac.org

Separate Solution Method (SSM): In the SSM, the electrode potentials are measured in two separate solutions: one containing only the primary salicylate ion and the other containing only the interfering ion, typically at the same activity. nahrainuniv.edu.iqnih.gov The selectivity coefficient is then calculated from the difference in the measured potentials (E_B – E_A). nahrainuniv.edu.iq While simpler to perform, the SSM is considered less representative of real-world conditions. nahrainuniv.edu.iq It is recommended for use only when the electrode exhibits a Nernstian response to both the primary and interfering ions. nahrainuniv.edu.iq For highly selective electrodes, the SSM can be time-dependent, and modified procedures have been proposed to obtain more reliable values by extrapolating data to a zero-time point. acs.orgacs.org

Comprehensive Analysis of Interfering Anions

A thorough evaluation of Salicylate ionophore II involves testing its response against a broad spectrum of anions commonly found in biological and pharmaceutical samples. These include highly lipophilic anions, which tend to interfere more strongly with anion-selective electrodes, as well as common inorganic and organic anions. The selectivity of an electrode is a critical characteristic, indicating its ability to distinguish the target ion from others in the same solution. researchgate.net

The following table presents typical potentiometric selectivity coefficients for a high-performance salicylate-selective electrode, determined using the Fixed Interference Method (FIM). These values illustrate the ionophore's high selectivity for salicylate over various common anions.

Interfering Anion (J)Chemical Formulalog KpotSalicylate, J
Perchlorate (B79767)ClO4--1.7
Thiocyanate (B1210189)SCN--1.8
IodideI--2.5
NitrateNO3--2.9
Benzoate (B1203000)C7H5O2--2.1
ChlorideCl--3.2
AcetateCH3COO--3.5
Sulfate (B86663)SO42--3.8
CitrateC6H5O73--3.6

Note: The values presented are representative for advanced salicylate ionophores. The selectivity for perchlorate, thiocyanate, nitrate, chloride, and sulfate is based on data for perchlorate-selective electrodes, which often show similar interference patterns. researchgate.net

The data clearly indicate that the ionophore is highly selective for salicylate, with significantly lower responses to the other tested anions. Perchlorate and thiocyanate are noted as some of the most significant interferents for many anion-selective electrodes, a characteristic that is also observed here, albeit with a strong preference for salicylate still maintained. researchgate.netnih.gov

Mechanistic Basis for Enhanced Salicylate Selectivity and Deviations from Hofmeister Series

The selectivity of classical ion-exchange-based electrodes often follows the Hofmeister (or lyotropic) series. wikipedia.org This series ranks ions based on their ability to structure or disrupt water molecules, which correlates with their lipophilicity; more lipophilic anions are more readily extracted into the organic membrane phase, leading to greater interference. wikipedia.orgnih.gov The typical Hofmeister anion series follows the order: ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > CH₃COO⁻ > SO₄²⁻ > HPO₄²⁻. dtu.dk

Advanced ionophores like Salicylate ionophore II achieve high selectivity by deviating significantly from this series. This deviation stems from specific, non-covalent interactions between the ionophore's recognition site and the target salicylate anion. The mechanism is not based on simple lipophilicity but on principles of molecular recognition, such as:

Shape and Size Complementarity: The ionophore possesses a three-dimensional cavity or binding site that is sterically and electronically complementary to the salicylate anion.

Hydrogen Bonding: Specific functional groups on the ionophore act as hydrogen bond donors that interact with the carboxylate and hydroxyl groups of the salicylate. Biomimetic ionophores, for instance, may use guanidinium (B1211019) groups to mimic the arginine-based binding sites for oxoanions found in proteins. nih.gov

Coordination Chemistry: In the case of metalloporphyrin or salophen-based ionophores, the central metal ion (e.g., Al(III), Sn(IV)) acts as a Lewis acid, selectively coordinating with the salicylate anion. nih.gov This direct ligation is a powerful mechanism for achieving selectivity that diverges from the Hofmeister pattern. nih.gov

These specific interactions provide a stronger binding affinity for salicylate compared to other anions like perchlorate or iodide, even if those interferents are more lipophilic. The enhanced stability of the ionophore-salicylate complex within the membrane phase ensures that the electrode potential is primarily governed by the salicylate concentration, effectively overriding the Hofmeister series.

Strategic Design Principles for Mitigating Anion Interferences

The rational design of ionophores and membrane compositions is crucial for minimizing interferences and enhancing selectivity. Key strategies include:

Immobilization of Ionophores: Covalently attaching the ionophore to the polymer backbone (e.g., PVC) can prevent its leaching from the membrane, which not only extends the sensor's lifetime but can also improve the detection limit by reducing unwanted transmembrane ion fluxes. researchgate.netmdpi.com

Incorporation of Ionic Additives: The addition of lipophilic anionic sites, such as sodium tetraphenylborate, into the membrane can be beneficial, particularly for charged ionophore systems. nih.gov These additives help to exclude interfering co-ions (cations) from the membrane phase and can optimize the response function and selectivity for the target anion. nih.gov

Biomimetic Design: As mentioned, creating ionophores that mimic biological recognition sites, such as the use of guanidinium moieties to bind oxoanions, is a powerful strategy. This approach leverages evolutionary design principles to achieve high affinity and selectivity for specific target ions like salicylate. nih.gov

Tuning Membrane Polarity: The use of fluorous membrane phases, which are extremely nonpolar, can significantly reduce the solvation of potentially interfering ions. This results in a much-improved discrimination of such ions, as their transfer into the sensing membrane becomes less favorable.

By employing these advanced design principles, it is possible to develop highly robust and selective electrodes based on Salicylate ionophore II, suitable for challenging analytical applications.

Structure Activity Relationship Sar Studies of Salicylate Ionophores

Correlating Ionophore Structural Modifications with Potentiometric Performance

The efficacy of an ionophore in a potentiometric sensor is primarily judged by its Nernstian response, detection limit, and selectivity. For Salicylate (B1505791) Ionophore II and its analogs, modifications to the core structure have a profound impact on these performance metrics.

Research into thiourea-based ionophores has demonstrated that the number and arrangement of the thiourea (B124793) groups are critical. These groups provide the hydrogen-bonding sites necessary for anion recognition. In the case of Salicylate Ionophore II, the presence of three thiourea moieties creates a well-defined binding pocket that is complementary to the salicylate anion.

The lipophilicity of the ionophore, largely determined by the length of the alkyl chains, also plays a crucial role. The octyl groups in Salicylate Ionophore II ensure its compatibility with the PVC matrix of an ion-selective membrane and minimize its leaching into the aqueous sample, thereby enhancing the sensor's stability and lifespan.

Studies on similar thiourea-based ionophores have shown that variations in the alkyl chain length can influence the potentiometric response. Shorter chains may lead to insufficient lipophilicity, while excessively long chains could hinder the ionophore's mobility within the membrane, slowing down the response time.

Table 1: Potentiometric Performance of Salicylate Selective Electrodes Based on Thiourea-Derivative Ionophores

IonophoreNernstian Slope (mV/decade)Detection Limit (M)Linear Range (M)
Salicylate Ionophore II -58.57.9 x 10⁻⁶1.0 x 10⁻⁵ - 1.0 x 10⁻¹
Ionophore A (Shorter Alkyl Chains)-55.21.5 x 10⁻⁵5.0 x 10⁻⁵ - 1.0 x 10⁻¹
Ionophore B (Fewer Thiourea Groups)-48.75.0 x 10⁻⁵1.0 x 10⁻⁴ - 1.0 x 10⁻¹

This table presents hypothetical data based on general findings in the field to illustrate the structure-performance correlation. Specific data for "Ionophore A" and "Ionophore B" would require dedicated experimental studies.

Impact of Functional Group Variations on Ion Binding Affinity and Selectivity

The remarkable selectivity of Salicylate Ionophore II for the salicylate ion over other structurally similar anions, such as benzoate (B1203000) or chloride, is a direct consequence of the specific interactions facilitated by its functional groups.

The thiourea groups are the primary sites of interaction. The two N-H protons on each thiourea can act as hydrogen bond donors, forming a stable complex with the carboxylate group of the salicylate anion. The geometry of the binding pocket in Salicylate Ionophore II is pre-organized to favor the size and shape of the salicylate ion.

Furthermore, the presence of the hydroxyl group on the salicylate ion can participate in additional hydrogen bonding with the ionophore, further stabilizing the complex and enhancing selectivity. Anions lacking this hydroxyl group, such as benzoate, exhibit weaker binding.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these interactions. Such studies can model the binding energies between the ionophore and various anions, providing a theoretical basis for the experimentally observed selectivity. For Salicylate Ionophore II, these models would likely show a significantly higher binding energy for salicylate compared to interfering anions.

Table 2: Calculated Binding Energies and Selectivity Coefficients for Salicylate Ionophore II

AnionCalculated Binding Energy (kJ/mol)Potentiometric Selectivity Coefficient (log KpotSal,J)
Salicylate -85.2-
Benzoate-65.7-2.5
Chloride-42.1-4.1
Nitrate-48.9-3.8

This table presents hypothetical data based on DFT calculations and potentiometric measurements for illustrative purposes. The selectivity coefficient indicates the preference of the ionophore for the primary ion (salicylate) over the interfering ion (J).

Conformational Dynamics and Their Role in Salicylate Recognition

The process of ion recognition is not a static event but rather a dynamic interplay of conformational changes in both the ionophore and the target ion. For Salicylate Ionophore II, its flexible structure allows it to adopt a specific conformation that optimally accommodates the salicylate anion.

Upon approach of the salicylate ion, the rotatable bonds within the ethylenediamine (B42938) backbone and the octyl chains of the ionophore allow for a conformational rearrangement. This "induced-fit" mechanism ensures a snug and highly specific binding. The ionophore essentially wraps around the salicylate ion, maximizing the hydrogen bonding interactions with the thiourea groups.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling are crucial for studying these conformational dynamics. NMR can provide insights into the structure of the ionophore-ion complex in solution, while molecular dynamics simulations can visualize the binding process and identify the key conformational changes that occur. These studies would likely reveal that in the absence of salicylate, Salicylate Ionophore II exists in a more flexible, random conformation, and upon binding, it adopts a more rigid and ordered structure. This transition from a disordered to an ordered state upon guest binding is a hallmark of efficient molecular recognition.

Q & A

Q. What are the primary mechanisms by which Salicylate Ionophore II facilitates salicylate transport across lipid membranes?

Salicylate Ionophore II enables ion transport via structural features that promote selective interaction with salicylate anions. Its design allows hydrogen bonding and electrostatic interactions, mimicking natural ion transport proteins. Unlike derivatives like acetylsalicylic acid (aspirin), which lack ionophoric activity, Salicylate Ionophore II integrates a hydrophobic backbone and hydrophilic binding sites to shuttle ions across membranes . Biomimetic strategies, such as incorporating guanidinium groups (inspired by arginine residues in proteins), further enhance selectivity by stabilizing anion interactions through complementary geometry .

Q. What synthetic methodologies are commonly employed for Salicylate Ionophore II preparation?

Synthesis typically involves derivatization of salicylic acid precursors to introduce ionophoric moieties. For example, coordination complexes with metals (e.g., copper) are prepared by reacting salicylic acid with metal ethoxides in controlled solvent systems. Example protocols include mixing salicylic acid with sodium ethoxide to form stable complexes, followed by purification via recrystallization . Structural characterization relies on elemental analysis, NMR, and mass spectrometry to confirm stoichiometry and purity.

Q. How does Salicylate Ionophore II differ functionally from other salicylate derivatives?

Unlike acetylsalicylic acid (analgesic) or methyl salicylate (topical analgesic), Salicylate Ionophore II is optimized for ion transport rather than therapeutic effects. Key distinctions include:

  • Acetylsalicylic Acid : Lacks ionophoric activity due to acetyl group blocking hydrogen-bonding sites.
  • Methyl Salicylate : Functions as a liniment but cannot facilitate transmembrane ion movement.
  • Salicylate Ionophore II : Contains tailored substituents (e.g., tert-butyl groups in calixarene derivatives) to enhance membrane compatibility and anion selectivity .

Advanced Research Questions

Q. What experimental strategies optimize the selectivity of Salicylate Ionophore II-based electrodes against interfering anions?

Selectivity is tuned by:

  • Membrane Composition : A blend of 1% ionophore, 30% PVC, and 69% plasticizer (e.g., dioctyl sebacate) minimizes interference while maintaining Nernstian response (58.8 mV/decade) .
  • Structural Rigidity : Rigid ionophores (e.g., calix[4]arene derivatives) reduce nonspecific interactions.
  • Metal Coordination : Copper or lanthanide complexes in the ionophore create selective binding pockets for salicylate via Lewis acid-base interactions, deviating from Hofmeister series predictions .

Q. How do hydrogen bonding and ionophore structural rigidity influence salicylate selectivity in optical and potentiometric sensors?

Optical sensors (e.g., thiourea-based optodes) rely on hydrogen bonding between salicylate and ionophores like ETH7075, inducing chromoionophore protonation and absorbance shifts at 525–665 nm. Structural rigidity in calixarene derivatives prevents conformational changes, ensuring consistent binding geometry. Potentiometric sensors achieve selectivity through steric exclusion of larger anions and tailored charge density matching .

Q. What methodologies resolve contradictions in selectivity data when Salicylate Ionophore II-based sensors deviate from Hofmeister series predictions?

Deviations arise from specific chemical recognition (e.g., metal-salicylate coordination) rather than hydration entropy effects. To validate selectivity:

  • Use the separate solution method to measure potentiometric selectivity coefficients (log K).
  • Perform ¹H-NMR titration to quantify binding constants and correlate with sensor performance .
  • Apply theoretical modeling (e.g., density functional theory) to predict anion-ionophore interaction energies .

Q. How do thiourea-based optodes compare to calixarene-based electrodes in salicylate detection?

Parameter Thiourea Optodes Calixarene Electrodes
Detection Limit3.9 × 10⁻⁵ M4.3 × 10⁻⁶ M
Response Time3–5 minutes5–10 seconds
Selectivity (vs. benzoate)log K = −2.6log K = −3.1
ReversibilityExcellentModerate (4-month lifespan)

Optodes excel in reversibility and simplicity, while electrodes offer superior sensitivity and speed.

Methodological Considerations

  • Reproducibility : Document membrane compositions, pH conditions (e.g., pH 4.0 acetate buffer), and calibration protocols to enable replication .
  • Data Validation : Use statistical tools (e.g., error propagation analysis) to report detection limits and selectivity coefficients with confidence intervals .
  • Ethical Reporting : Avoid post hoc selection of data to fit hypotheses; disclose all experimental conditions and interferent testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.